

In Vivo Conversion of Osimertinib to AZ-5104: A Technical Guide

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Abstract: Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a standard of care for non-small cell lung cancer (NSCLC) with EGFR mutations. In vivo, osimertinib is metabolized to several compounds, with AZ-5104 being a principal pharmacologically active metabolite. This document provides a comprehensive technical overview of the in vivo conversion of osimertinib to AZ-5104, detailing the metabolic pathways, quantitative pharmacokinetics, experimental protocols for its study, and the comparative activity of the parent drug and its metabolite. This guide is intended for researchers, scientists, and drug development professionals working in oncology and pharmacology.

Introduction

Osimertinib is a potent and selective inhibitor of both EGFR-TKI sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.[1] Its clinical efficacy is well-established. However, a complete understanding of its pharmacological profile requires a thorough investigation of its metabolism. In vivo, osimertinib undergoes metabolic conversion to active metabolites, including **AZ-5104** and AZ-7550.[2][3]

AZ-5104, a des-methyl metabolite, is of particular interest as it retains the irreversible binding mechanism of the parent compound and exhibits significant pharmacological activity.[1] Preclinical studies have shown that **AZ-5104** is more potent than osimertinib against certain EGFR mutant cell lines, but it also has a reduced selectivity margin against wild-type EGFR, which may contribute to some of the observed clinical toxicities.[1][4] This guide synthesizes



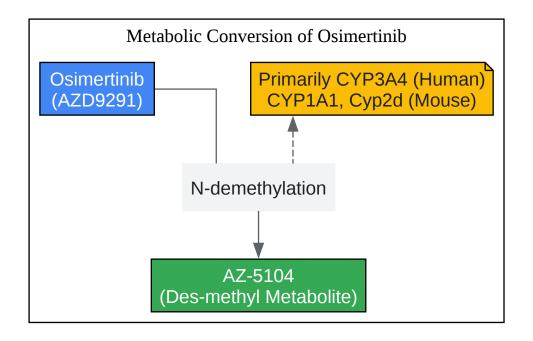
the available data on the metabolic journey from osimertinib to **AZ-5104**, providing a core resource for further research and development.

Metabolic Pathway and Enzymology

The primary metabolic transformation of osimertinib to **AZ-5104** is an N-demethylation reaction. This conversion is predominantly mediated by the cytochrome P450 (CYP) family of enzymes.

- In Humans: The main enzyme responsible for the metabolism of osimertinib, including the formation of **AZ-5104** and AZ-7550, is CYP3A4, and to a lesser extent, CYP3A5.[3][5][6][7]
- In Mice: While CYP3A4 is the major human enzyme, there are notable species differences.
 In mice, the murine Cyp2d gene cluster plays a more predominant role in osimertinib metabolism.[5] This highlights the importance of using humanized mouse models for predictive in vivo studies.
- Other Enzymes: Studies with recombinant enzymes have also shown that CYP1A1 can generate AZ-5104 (referred to as DM-1 in some studies).[5] This is potentially significant as CYP1A1 is highly expressed in the lungs of smokers and in lung tumors.[5]

The metabolic conversion can be visualized as follows:





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Caption: Metabolic pathway of osimertinib to AZ-5104.

Quantitative Pharmacokinetics

At steady state in human patients, both **AZ-5104** and another metabolite, AZ-7550, circulate at approximately 10% of the exposure of the parent osimertinib compound.[8][9] Population pharmacokinetic (PopPK) models have been developed to characterize the disposition of both osimertinib and **AZ-5104**.

Table 1: Population Pharmacokinetic Parameters of

Osimertinib and AZ-5104 in NSCLC Patients

Parameter	Osimertinib	AZ-5104	Source
Apparent Clearance (CL/F)	14.3 L/h	31.3 L/h	[8]
Apparent Volume of Distribution (V/F)	918 L	143 L	[8]
Half-life (t1/2)	~48 h	N/A	[8][9]

Table 2: Steady-State Plasma Concentrations in NSCLC

Patients (80 mg OD Dose)

Parameter	Osimertinib	AZ-5104	Source
AUCss	11,258 nmol·h/L	1,271 nmol·h/L	[9]
Cmax,ss	501 nmol/L	56 nmol/L	[9]
Cmin,ss	417 nmol/L	52 nmol/L	[9]

Abbreviations: AUCss, area under the curve at steady state; Cmax,ss, maximum concentration at steady state; Cmin,ss, minimum concentration at steady state; QD, once daily.

Comparative Pharmacological Activity



AZ-5104 is not an inert metabolite; it is pharmacologically active and contributes to the overall efficacy and safety profile of osimertinib treatment. It retains the acrylamide group, allowing it to act as an irreversible inhibitor.[1] However, its potency and selectivity profile differs from the parent drug.

Table 3: In Vitro Potency (IC50, nM) of Osimertinib vs.

AZ-5104

Target	Osimertinib (IC50, nM)	AZ-5104 (IC50, nM)	Source
Mutant EGFR			
EGFRL858R/T790M	~15	1	[10]
EGFRExon 19 Del/T790M	N/A	1 (pEGFR)	[10]
EGFRExon 19 Del	~12	1 (pEGFR)	[1][10]
EGFRL858R	N/A	6	[10]
Wild-Type EGFR			
EGFRWT	~490	25	[10]
Other Kinases			
ErbB4	N/A	7	[10]

Note: pEGFR refers to inhibition of EGFR phosphorylation. Data indicates that **AZ-5104** is more potent against mutant EGFR but has a significantly lower margin of selectivity over wild-type EGFR compared to osimertinib.

Experimental Protocols In Vivo Animal Studies

- Objective: To assess the pharmacokinetics, pharmacodynamics, and efficacy of osimertinib and its conversion to AZ-5104 in a preclinical setting.
- Animal Models: Studies have utilized xenograft models in mice, including:



- NCI-H1975: NSCLC cell line with L858R and T790M mutations.[1]
- PC9: NSCLC cell line with an exon 19 deletion.[1]
- A431: Epidermoid carcinoma cell line used as a model for wild-type EGFR activity due to high EGFR expression.[1]
- Patient-Derived Xenograft (PDX) Models: Models such as LXF2478 and LU0387 harboring various exon 20 insertions have also been used.[11]
- Dosing Regimen: Osimertinib is typically suspended in a vehicle like corn oil and administered by oral gavage.[5] A common dose used in mouse xenograft studies is 25 mg/kg, administered daily.[5][11]
- Sample Collection: Blood samples are collected at various time points post-dosing to generate pharmacokinetic profiles. Plasma is separated for analysis. Tumor tissue can also be harvested to measure drug concentration and assess target engagement (e.g., reduction in phosphorylated EGFR).[1]

In Vitro Metabolism Assays

- Objective: To identify the enzymes responsible for osimertinib metabolism.
- Methodology:
 - Incubation: Osimertinib is incubated with various biological preparations, such as:
 - Human Liver Microsomes (HLM)[5]
 - Mouse Liver Microsomes (MLM)[5]
 - Hepatocytes from human, mouse, rat, and dog.[3][12]
 - Recombinant human CYP enzymes (e.g., rCYP3A4, rCYP1A1) expressed in insect cell lines.[5][12]
 - Reaction Conditions: Incubations are typically performed at 37°C in the presence of an NADPH-generating system to support CYP enzyme activity.



Analysis: Following incubation, the reaction is stopped (e.g., with acetonitrile), and the
mixture is analyzed by LC-MS/MS to identify and quantify the parent drug and its
metabolites.[5]

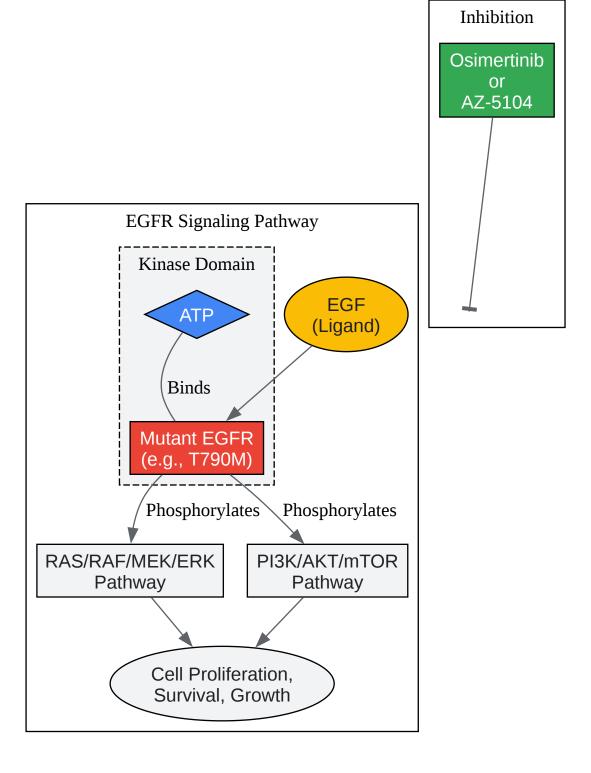
Bioanalytical Quantification

- Objective: To accurately measure the concentrations of osimertinib and AZ-5104 in biological matrices (plasma, tissue homogenates, microsomal incubations).
- Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the standard method.[13][14][15]
- Protocol Outline:
 - Sample Preparation: Proteins in the plasma sample are precipitated using a solvent like acetonitrile. An internal standard (e.g., sorafenib or a stable isotope-labeled version of osimertinib) is added for accurate quantification.[13][16]
 - Chromatographic Separation: The supernatant is injected into a UPLC system. A reverse-phase column (e.g., C18) is used to separate osimertinib, AZ-5104, and the internal standard based on their physicochemical properties.[13][17]
 - Mass Spectrometric Detection: The separated compounds are ionized (typically using electrospray ionization in positive mode) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte to ensure specificity and sensitivity.[17]
 - Quantification: The concentration of each analyte is determined by comparing its peak area ratio to the internal standard against a standard curve prepared in the same biological matrix.[16]

Signaling and Experimental Workflow Diagrams EGFR Signaling Inhibition

Osimertinib and **AZ-5104** are irreversible inhibitors that covalently bind to a specific cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain, thereby blocking its downstream signaling.





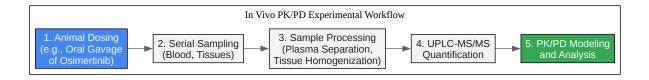
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Caption: Inhibition of EGFR signaling by osimertinib and AZ-5104.

General Experimental Workflow



The process of studying the in vivo conversion involves several key steps, from animal dosing to data analysis.



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Caption: Workflow for in vivo pharmacokinetic/dynamic studies.

Conclusion

The in vivo conversion of osimertinib to its active metabolite, **AZ-5104**, is a critical aspect of its pharmacology. The reaction is primarily catalyzed by CYP3A4 in humans. While **AZ-5104** circulates at lower concentrations than the parent drug, its high potency against mutant EGFR suggests it contributes meaningfully to the overall anti-tumor efficacy of osimertinib.[1][9] However, its reduced selectivity against wild-type EGFR also implicates it as a potential contributor to off-target toxicities.[1][4] A comprehensive understanding of this metabolic conversion, achieved through the robust experimental and analytical protocols detailed in this guide, is essential for optimizing therapeutic strategies, managing adverse events, and informing the development of next-generation EGFR inhibitors.

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